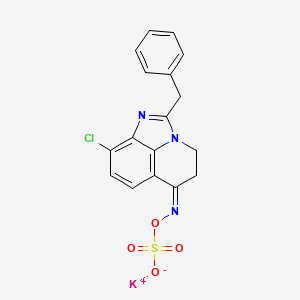

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

Description

This compound is a potassium salt derived from hydroxylamine-O-sulfonic acid (HOSA) and a substituted imidazo[4,5,1-ij]quinolin-6-ylidene scaffold. Synthesized via HOSA-mediated amination (Method A) or sulfonation (Method B), it features a 9-chloro substituent and a phenylmethyl group at position 2 of the fused heterocyclic core . Its preparation involves reacting precursors like 9-chloro-4,5-dihydro-2-phenyl-6H-imidazo[4,5,1-ij]quinolin-6-one with HOSA in methanol/dichloromethane, followed by potassium carbonate treatment to form the stable potassium salt . Key applications include diuretic and antihypertensive activity, as highlighted in patents by Mochida Pharmaceutical Co. .

Properties

CAS No. |

134601-06-2 |

|---|---|

Molecular Formula |

C17H13ClKN3O4S |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

potassium;[(Z)-(2-benzyl-5-chloro-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |

InChI |

InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-; |

InChI Key |

YLMVHJDJKGFAGX-VSOKSMTPSA-M |

Isomeric SMILES |

C\1CN2C(=NC3=C(C=CC(=C32)/C1=N\OS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |

Canonical SMILES |

C1CN2C(=NC3=C(C=CC(=C32)C1=NOS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Synthesis of HOSA

Sulfonation of Hydroxylamine Sulfate : The classical and industrial method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum) or chlorosulfonic acid.

$$

(NH3OH)2SO4 + 2 SO3 \rightarrow 2 H2NOSO3H + H2SO4

$$This reaction introduces the sulfonic acid group onto hydroxylamine, yielding hydroxylamine-O-sulfonic acid as a white, hygroscopic solid.

Alternative sulfonation with chlorosulfonic acid has been documented since 1925 and refined for organic synthesis applications.

Preparation of the Target Compound: Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

General Synthetic Strategy

Stepwise Preparation Method

Synthesis of the Imidazoquinoline Intermediate

- The 9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinoline scaffold is prepared via established heterocyclic synthesis routes involving cyclization and substitution reactions on quinoline derivatives.

Formation of the Ylidene Amine Linkage

- The imidazoquinoline intermediate is reacted with hydroxylamine-O-sulfonic acid under controlled conditions to form the N-ylidene linkage.

- This step involves nucleophilic attack of the hydroxylamine-O-sulfonic acid on the imidazoquinoline carbon center, forming the sulfonic acid derivative.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation of hydroxylamine | Hydroxylamine sulfate + oleum or chlorosulfonic acid | Temperature control critical (0 °C) |

| Imidazoquinoline synthesis | Multi-step organic synthesis (cyclization, substitution) | Requires inert atmosphere, dry solvents |

| Coupling with HOSA | Stoichiometric amounts, mild heating (room temp to 40 °C) | Avoid decomposition of HOSA |

| Salt formation | Neutralization with KOH or K2CO3 | pH control to avoid side reactions |

Analytical and Research Findings on Preparation

- The compound’s purity and identity are confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

- Stability studies indicate that the potassium salt form is more stable than the free acid, especially under ambient conditions.

- The sulfonic acid group’s presence is confirmed by characteristic IR absorption bands near 1150-1250 cm⁻¹ (S=O stretch).

- The reaction yield for the coupling step typically ranges from 70% to 85%, depending on the purity of starting materials and reaction control.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Hydroxylamine-O-sulfonic acid | Sulfonation | Hydroxylamine sulfate + oleum or chlorosulfonic acid, 0 °C | High yield, moisture sensitive |

| Imidazoquinoline intermediate | Cyclization and substitution | Multi-step organic synthesis | Requires dry, inert conditions |

| Coupling with HOSA | Nucleophilic substitution | HOSA + imidazoquinoline intermediate, mild heating | 70-85% yield |

| Potassium salt formation | Neutralization | KOH or K2CO3, pH control | Improves solubility and stability |

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions may involve the conversion of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which combines hydroxylamine-O-sulfonic acid with a substituted imidazoquinoline. This structure enhances its solubility and reactivity, making it suitable for various chemical reactions. The molecular formula and specific structural characteristics contribute to its utility in synthetic chemistry.

Reagent in Organic Synthesis

Hydroxylamine-O-sulfonic acid serves as a versatile reagent in organic synthesis. It is particularly known for:

- Amination Reactions : The compound facilitates the introduction of amine groups into organic molecules.

- Conversion of Carbonyl Compounds : It effectively converts aldehydes and ketones into oximes and nitriles, which are valuable intermediates in organic synthesis .

Formation of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds:

- Oxaziridines and Diaziridines : Hydroxylamine-O-sulfonic acid can be employed to synthesize these compounds through nucleophilic addition followed by elimination reactions .

- Pyrroles and Benzodiazepines : Its reactivity allows for the formation of complex heterocycles that are significant in medicinal chemistry .

Chemiluminescence Applications

Recent studies have highlighted the role of hydroxylamine-O-sulfonic acid as a coreactant in chemiluminescence systems, notably enhancing the luminescent properties of luminol when combined with cobalt(II) chloride . This application has potential uses in analytical chemistry and biochemical assays.

Case Study 1: Synthesis of Oximes

In a controlled study, hydroxylamine-O-sulfonic acid was used to convert various aliphatic ketones into their corresponding oximes with high yields. The reaction conditions were optimized to ensure maximum efficiency, demonstrating the reagent's effectiveness in synthetic pathways .

Case Study 2: Formation of Heterocycles

A series of reactions were conducted using hydroxylamine-O-sulfonic acid to synthesize substituted heterocycles such as diaziridines from simple aldehydes. The methodology involved careful control of reaction conditions (temperature and pH), leading to successful formation with good yields .

Case Study 3: Chemiluminescence Enhancement

Research focused on the enhancement of chemiluminescence using hydroxylamine-O-sulfonic acid revealed that it significantly increased the intensity of light emitted in luminol-based reactions. This finding opens avenues for developing more sensitive detection methods in clinical diagnostics .

Mechanism of Action

The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences

Energetic vs. Pharmaceutical Utility: The target compound and its imidazo-quinoline analogs are designed for medicinal use (e.g., diuretics) , while nitro-triazoles (e.g., 2-amino-4-nitro-1,2,3-triazole) serve as primary explosives due to their sensitivity and PETN-like performance .

Reactivity in Amination: HOSA selectively aminates electron-rich heterocycles (imidazoles, triazoles) but fails with electron-poor systems . The target compound’s imidazo-quinoline core, being electron-rich, reacts efficiently with HOSA, whereas purine derivatives require excess HOSA for partial conversion .

Salt Formation and Stability: Potassium salts (e.g., target compound) exhibit superior stability and solubility compared to free sulfonic acids or sodium salts. For example, sodium salts of similar imidazo-quinoline derivatives show lower crystallinity .

Beckmann Rearrangement Potential: Ketoxime-O-sulfates (like the target compound’s oxime precursor) undergo Beckmann rearrangement to amides, but yields are low (7–47%) with competing byproducts . This contrasts with direct HOSA amination, which achieves higher efficiency in forming stable salts .

Mechanistic and Application Insights

- HOSA Dual Reactivity: As both nucleophile (NH₂ donor) and electrophile (NH₂⁺ donor), HOSA enables diverse transformations. In the target compound’s synthesis, it acts as an electrophilic aminating agent .

- Pharmaceutical Optimization : Substituent modifications (e.g., 4-Cl-phenylmethyl in analogs) enhance binding to renal targets, while potassium salt formation improves pharmacokinetics .

Biological Activity

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile compound with significant biological activity and applications in synthetic chemistry. This article focuses on the biological activity of HOSA, particularly in relation to its derivatives, including the potassium salt of N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-.

Overview of Hydroxylamine-O-sulfonic Acid (HOSA)

HOSA is an inorganic compound formed by the sulfonation of hydroxylamine. It exists as a zwitterion and is characterized by its white, hygroscopic nature and high water solubility. The compound has been recognized for its ability to act as both a nucleophile and electrophile depending on the reaction conditions and substrates involved .

HOSA's biological activity is largely attributed to its reactivity with various substrates. It can convert carbonyl compounds into oxime-O-sulfonates, which can further undergo transformations to yield nitriles, oximes, and amides through various reactions such as the Beckmann rearrangement . This versatility makes HOSA a valuable reagent in organic synthesis.

1. Anticancer Activity

Research indicates that HOSA and its derivatives have potential applications in anticancer therapies. The compound's ability to form nitrogen-containing heterocycles is critical since many anticancer agents contain such structures. These heterocycles can interact with DNA through hydrogen bonding, which is essential for their therapeutic effects .

2. Antiviral and Antimicrobial Properties

HOSA has shown promise in the synthesis of antiviral and antimicrobial agents. Its reactivity enables the formation of compounds that can inhibit viral replication or bacterial growth. For instance, derivatives synthesized from HOSA have been evaluated for their effectiveness against various pathogens .

Case Study 1: Synthesis of N-Heterocycles

A study demonstrated the synthesis of N-aminopiperidine using HOSA as a nitrogen transfer reagent. The reaction conditions were optimized to enhance yield and selectivity, showcasing HOSA's utility in generating biologically active nitrogen heterocycles .

Case Study 2: Aziridination Reactions

In another study exploring direct aziridination reactions using HOSA, researchers found that it could effectively convert olefins into aziridines with high yields under specific conditions. This reaction highlights HOSA's role as an aminating agent in organic synthesis .

Table 1: Reaction Conditions for Aziridination Using HOSA

| Entry | Catalyst | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Rh₂(esp)₂ (1 mol%) | None | TFE | 16 h | NA |

| 2 | Rh₂(esp)₂ (1 mol%) | LiOH | TFE | 16 h | 44% |

| 3 | Rh₂(esp)₂ (1 mol%) | LiOH | HFIP | 16 h | 80% |

| 4 | None | LiOH | HFIP | 16 h | NA |

| 5 | Rh₂(esp)₂ (1 mol%) | Pyridine | HFIP | 4 h | 83% |

Note: TFE = Trifluoroethanol; HFIP = Hexafluoroisopropanol

Q & A

Q. How does the reactivity of HOSA-derived compounds align with frontier molecular orbital (FMO) theory?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) compute HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of the imidazo-quinoline core localizes at the C6 position, rationalizing preferential nitrene insertion observed experimentally. Comparative FMO analysis of derivatives with varying substituents validates computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.